N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 6-fluoro-1,3-benzothiazol-2-yl moiety and a 3-(trifluoromethyl)benzoyl group. The dimethylaminopropyl chain introduces a cationic tertiary amine, which is protonated in its hydrochloride salt form. The molecular formula is C₂₃H₂₂ClF₄N₃OS, with a molecular weight of 516.96 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzothiazole core is associated with biological activity in medicinal chemistry contexts, such as kinase inhibition or antimicrobial effects .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4N3OS.ClH/c1-26(2)9-4-10-27(19-25-16-8-7-15(21)12-17(16)29-19)18(28)13-5-3-6-14(11-13)20(22,23)24;/h3,5-8,11-12H,4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTPHSYIARSCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC(=CC=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzothiazole-containing amides. Below is a detailed comparison with structurally analogous compounds based on substituent variations, physicochemical properties, and experimental insights from the evidence:
Structural Analogues and Substituent Effects
Physicochemical and Spectroscopic Comparisons
- NMR Analysis : highlights that substituent positions (e.g., trifluoromethyl vs. methoxy) induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating altered electronic environments. These shifts correlate with steric and electronic effects of substituents .
- Salt Forms : The hydrochloride salt improves solubility in polar solvents compared to free bases, a feature shared with analogues in and .
ADMET Considerations
- Metabolic Stability : The trifluoromethyl group reduces CYP450-mediated metabolism, as seen in , where diverse compounds with electron-withdrawing groups showed prolonged half-lives .
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